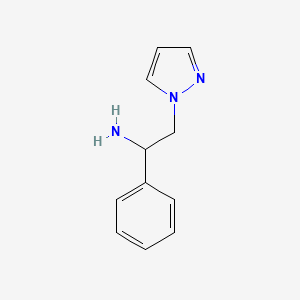

1-Phenyl-2-(1H-Pyrazol-1-yl)ethanamin

Übersicht

Beschreibung

1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine is an organic compound characterized by the presence of a phenyl group attached to a pyrazole ring via an ethanamine linker.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Biochemische Analyse

Biochemical Properties

1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase and muscarinic receptors . These interactions are crucial for its role in modulating cardiovascular functions and other physiological processes.

Cellular Effects

1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce vascular tension and elicit concentration-dependent relaxation in isolated endothelium-intact aortic rings . This indicates its potential impact on cardiovascular health.

Molecular Mechanism

The molecular mechanism of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . These interactions suggest its potential use in treating cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can produce temporal reductions in mean arterial pressure, heart rate, and renal sympathetic nerve activity . These findings highlight the importance of monitoring its effects over time.

Dosage Effects in Animal Models

The effects of 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, it has been shown to decrease the number of writhings induced by acetic acid in a dose-dependent manner . This indicates its potential therapeutic window and the importance of dosage optimization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted ethanamine derivatives.

Wirkmechanismus

The mechanism of action of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. Pathways involved could include signal transduction cascades or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Phenyl-1H-pyrazol-4-yl)methanamine

- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

- 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine

Comparison: 1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine is unique due to its specific ethanamine linker, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethanamine group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Biologische Aktivität

1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine, also referred to as 2-(1-phenylethyl)-1H-pyrazole, is a compound of significant interest in medicinal chemistry due to its structural features that combine a phenyl group and a pyrazole ring. This unique combination suggests potential biological activities, making it a candidate for further research in drug discovery and development.

- Molecular Formula : CHN

- Molecular Weight : Approximately 187.246 g/mol

- Structure : The compound consists of a phenyl group attached to a pyrazole ring, which is linked to an ethanamine moiety. This structural arrangement is critical for its biological activity.

Biological Activities

Research has demonstrated that 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine exhibits a variety of biological activities:

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. In vitro studies indicate that it possesses inhibitory effects against various pathogens, including Gram-positive and Gram-negative bacteria. Notably, it has demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Enzyme Inhibition

1-Phenyl-2-(1H-pyrazol-1-yl)ethanamine has been evaluated for its ability to inhibit specific enzymes. It exhibits inhibitory effects on alkaline phosphatase and ecto-nucleotidases, suggesting potential applications in managing conditions related to inflammation and metabolic disorders . The mechanisms underlying these interactions are critical for understanding its therapeutic potential.

Anti-inflammatory Effects

The compound's structural characteristics suggest that it may interfere with inflammatory pathways. Preliminary studies indicate that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, similar to established anti-inflammatory drugs like dexamethasone .

Structure-Activity Relationship (SAR)

The biological activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine can be influenced by modifications to its structure. Comparative studies with other pyrazole derivatives highlight the importance of specific substituents in enhancing or diminishing biological effects. For instance, variations in the phenyl group or the addition of functional groups can significantly alter the compound's pharmacological profile .

Case Studies

Several case studies have explored the biological activity of 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine:

- Antibacterial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against E. coli and Pseudomonas fluorescens. The results indicated that certain structural modifications could enhance efficacy against these pathogens .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results showed promising anticancer activity comparable to known chemotherapeutics, suggesting its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Pyridylpyrazole | Contains a pyridine ring instead of phenyl | Different biological activity profile |

| 4-Aminophenylpyrazole | Features an amino group on the phenyl ring | Enhanced solubility and bioavailability |

| 5-Methylpyrazole | Methyl group on the pyrazole ring | Altered electronic properties |

These comparisons underscore the significance of structural diversity within pyrazole derivatives and their implications for drug design.

Eigenschaften

IUPAC Name |

1-phenyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQXOGGRSONDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390035 | |

| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248250-51-3 | |

| Record name | 1-phenyl-2-(1H-pyrazol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.